2,2,3,4,4,4-Hexafluorobutyric acid

Übersicht

Beschreibung

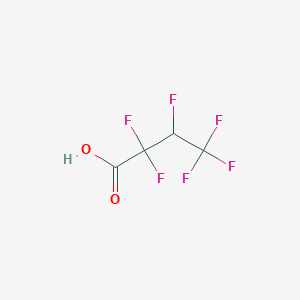

2,2,3,4,4,4-Hexafluorobutyric Acid is a chemical compound with the CAS Number: 379-90-8 . It has a molecular weight of 196.05 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C4H2F6O2 . The exact mass is 195.99600 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.602g/cm³ . The boiling point is 130.9ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Purification of Dilute Hydrofluoric Acid

2,2,3,4,4,4-Hexafluorobutyric acid is relevant in the study of dilute hydrofluoric acid purification, specifically through ion exchange methods. This process is significant for the semiconductor industry, which requires high-purity chemicals. The purification approach involves the use of commercial cation and anion resins, and the study addresses the challenges and effectiveness of removing various metal impurities from hydrofluoric acid solutions (Fernández-Olmo, Fernández, & Irabien, 2007).

2. Development of Phosphors

The substance plays a role in the synthesis of alkali hexafluorotitanate red phosphors, which are utilized in various luminescent applications. These phosphors are created by etching TiO2 in hydrofluoric acid solutions. The study investigates the luminescent properties and potential applications of these phosphors, which are important in various electronic and photonic devices (Xu & Adachi, 2011).

3. Surfactant Studies

Research involving fluorinated surfactants, including hexafluorobutyric acid derivatives, has been conducted to understand water penetration and molecular interactions in these compounds. Such studies are essential in designing more effective surfactants for various industrial and pharmaceutical applications (Ulmius & Lindman, 1981).

4. Perfluorinated Sulfonic-Acid Ionomers

Hexafluorobutyric acid and its derivatives are key in the development of perfluorinated sulfonic-acid (PFSA) ionomers. These materials are crucial in several emerging technologies, such as fuel cells. The research covers the correlation between their physical properties and their structure, as well as the challenges in their development and applications (Kusoglu & Weber, 2017).

5. Metal Ion Extraction

The application of fluorinated hydroxamic acid reagents, including hexafluorobutyric acid derivatives, in the extraction of metal ions using supercritical CO2 has been studied. This research is significant in the field of analytical chemistry and in the development of new methods for metal extraction and recovery from various matrices (Glennon, Hutchinson, Walker, Harris, & McSweeney, 1997).

Safety and Hazards

The safety information for 2,2,3,4,4,4-Hexafluorobutyric Acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is advised to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure .

Wirkmechanismus

Target of Action

It is known to be used as a polymerization initiator for the preparation of cationic polymers .

Mode of Action

It is known to be more chemically stable than other quaternary ammonium compounds . As a polymerization initiator, it likely interacts with monomers to start the polymerization process, leading to the formation of cationic polymers .

Result of Action

As a polymerization initiator, it is likely involved in the formation of cationic polymers .

Action Environment

Like all chemical reactions, factors such as temperature, ph, and concentration likely play a role in its effectiveness as a polymerization initiator .

Biochemische Analyse

Biochemical Properties

2,2,3,4,4,4-Hexafluorobutyric acid plays a significant role in various biochemical reactions. It is known to interact with calcium ions, which can influence its activity and stability. The compound’s ability to bind to calcium ions suggests that it may interact with calcium-dependent enzymes and proteins, potentially affecting their function. Additionally, this compound is used as a polymerization initiator, indicating its involvement in reactions that form cationic polymers. This interaction with biomolecules highlights its importance in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are notable. It has been shown to cause irritation upon contact with skin or eyes, indicating its potential cytotoxicity. In terms of cellular function, this compound may influence cell signaling pathways and gene expression by interacting with calcium ions and other biomolecules. This interaction can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. Its ability to bind to calcium ions suggests that it may inhibit or activate calcium-dependent enzymes, thereby affecting biochemical pathways. Additionally, the compound’s reactivity allows it to fragment proteins and nucleic acids, which can lead to changes in gene expression and protein function. These molecular interactions highlight the compound’s role in modulating biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains chemically stable over extended periods, making it a reliable reagent for biochemical experiments. Its reactivity may lead to gradual degradation, which could affect its efficacy in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxicity and influence biochemical pathways without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as irritation and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to calcium ion binding and polymerization reactions. The compound’s interaction with calcium ions suggests that it may influence calcium-dependent metabolic processes, potentially affecting metabolic flux and metabolite levels. Additionally, its role as a polymerization initiator indicates its involvement in pathways that form cationic polymers, further emphasizing its significance in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to calcium ions may also play a role in its transport and distribution, as calcium-binding proteins could facilitate its movement within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function. For example, the compound’s ability to bind to calcium ions may target it to calcium-rich regions within cells, where it can exert its biochemical effects .

Eigenschaften

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUIEGTKBIKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626970 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379-90-8 | |

| Record name | 3H-Perfluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)

![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)

![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)

![6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371213.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)

![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)